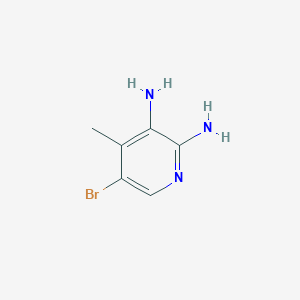

5-Bromo-4-methylpyridine-2,3-diamine

CAS No.: 41230-93-7

Cat. No.: VC2030382

Molecular Formula: C6H8BrN3

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41230-93-7 |

|---|---|

| Molecular Formula | C6H8BrN3 |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 5-bromo-4-methylpyridine-2,3-diamine |

| Standard InChI | InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) |

| Standard InChI Key | FYWHWEYTENZRRF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1Br)N)N |

| Canonical SMILES | CC1=C(C(=NC=C1Br)N)N |

Introduction

Chemical Identity and Physical Properties

5-Bromo-4-methylpyridine-2,3-diamine is characterized by a pyridine ring bearing a bromine atom at the 5-position, a methyl group at the 4-position, and two amino groups at positions 2 and 3. This arrangement of functional groups provides multiple sites for further chemical modifications, particularly through cross-coupling reactions involving the bromine substituent.

Table 1: Chemical Identity of 5-Bromo-4-methylpyridine-2,3-diamine

| Property | Value |

|---|---|

| CAS Registry Number | 41230-93-7 |

| Molecular Formula | C6H8BrN3 |

| EINECS Number | 145-896-5 |

| Synonyms | 2,3-Diamino-5-bromo-4-methylpyridine; 5-Bromo-2,3-diamino-4-methylpyridine; 2,3-Diamine-4-methyl-5-bromopyridine; 5-bromo-4-methyl-2,3-Pyridinediamine |

| InChI | InChI=1/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) |

The compound exists as a solid at room temperature with specific physical properties that influence its handling, storage, and applications in chemical synthesis. These properties are summarized in Table 2.

Table 2: Physical Properties of 5-Bromo-4-methylpyridine-2,3-diamine

| Property | Value |

|---|---|

| Molecular Weight | 202.05 g/mol |

| Physical State | Solid |

| Melting Point | 161-162°C |

| Boiling Point | 331.2±37.0°C (Predicted) |

| Density | 1.688±0.06 g/cm³ (Predicted) |

| Flash Point | 154.118°C |

| Vapor Pressure | 0 mmHg at 25°C |

| pKa | 5.16±0.50 (Predicted) |

| Refractive Index | 1.682 |

The physical properties indicate that 5-Bromo-4-methylpyridine-2,3-diamine is a stable compound with a relatively high melting point and negligible vapor pressure at room temperature, which affects its handling in laboratory settings .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-Bromo-4-methylpyridine-2,3-diamine, each with specific advantages depending on the starting materials and scale of production.

Bromination of Diaminopyridines

A common method involves the bromination of 2,3-diamino-5-methylpyridine. This approach utilizes selective bromination at the 5-position of the pyridine ring using appropriate brominating agents under controlled conditions .

Reduction of Nitro Precursors

Another efficient synthetic pathway involves the reduction of 5-Bromo-4-methyl-3-nitropyridin-2-amine. This method has been reported to achieve high yields of the target compound:

-

A mixture of 5-Bromo-4-methyl-3-nitropyridin-2-amine (700.0 mg, 3.02 mmol), iron powder (1680.0 mg, 30.20 mmol), and concentrated HCl (50.0 μL) is prepared in EtOH (2.8 mL) and water (0.7 mL).

-

The reaction mixture is heated at 100°C for 30 minutes.

-

After cooling, the mixture is filtered through celite and concentrated under reduced pressure.

-

Purification by column chromatography (MeOH:DCM=1:40) yields the product as a brown solid (550.0 mg, 90% yield) .

Advanced Catalytic Methods

Recent developments have focused on improving the synthesis of brominated aminopyridines through catalytic methods. Particularly noteworthy are nickel-catalyzed approaches that offer advantages over traditional palladium-catalyzed reactions in terms of cost and scalability:

"The process employs a Negishi coupling reaction... In one embodiment, the process of Step (i) is conducted in the presence of a catalyst selected from (bis(diphenylphosphino)propane)nickel chloride."

These newer methodologies address challenges in large-scale manufacturing by:

Structural Characteristics

The molecular structure of 5-Bromo-4-methylpyridine-2,3-diamine exhibits important features that influence its reactivity and applications in synthetic chemistry. Studies on related compounds such as 5-bromopyridine-2,3-diamine have revealed that these molecules adopt a nearly planar conformation with minimal deviation from the mean plane of all non-hydrogen atoms (reported rms deviation of 0.01Å) .

Both amino groups in 5-Bromo-4-methylpyridine-2,3-diamine have pyramidal configurations and can participate in hydrogen bonding as both donors and acceptors. The bromine substituent at the 5-position serves as an effective site for cross-coupling reactions, particularly palladium or nickel-catalyzed transformations that can replace the bromine with various carbon-based groups .

Applications in Organic Synthesis

5-Bromo-4-methylpyridine-2,3-diamine has demonstrated significant utility in various synthetic applications, particularly in the construction of complex heterocyclic systems.

Catalytic Applications

This compound can function as a catalyst for certain catalytic reactions, leveraging its electronic properties and coordination capabilities .

Synthesis of Heterocyclic Systems

The compound serves as a valuable building block for the synthesis of polycyclic aromatic compounds and various heterocyclic systems :

-

Pyrazinopyridine Derivatives: The compound can be transformed into 7-bromo-8-methylpyrido[2,3-b]pyrazine derivatives through reaction with glyoxal under reflux conditions .

-

Quinoxalinedione Derivatives: Reaction with diethyl oxalate produces 7-Bromo-8-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, which have potential applications in medicinal chemistry .

-

Triazolopyridines: The compound can be converted to 6-bromo-7,8-dimethyl- triazolo[1,5-a]pyridine through multi-step processes that involve activation of the amino groups followed by cyclization .

Pharmaceutical Intermediate

5-Bromo-4-methylpyridine-2,3-diamine plays a crucial role in pharmaceutical synthesis, particularly in the development of compounds with therapeutic potential:

"WO 2018/005586 discloses compounds useful in the treatment of inflammatory and autoimmune diseases such as lupus, rheumatoid arthritis, multiple sclerosis, and Sjögren's syndrome, and processes to prepare the compounds and synthesis intermediates."

An optimized synthetic strategy involving this compound as a precursor has been developed for p38α mitogen-activated protein kinase inhibitors, resulting in significantly improved yields (increased from 3.6% to 29.4%) compared to previously published methods .

| Category | Details |

|---|---|

| Hazard Classification | GHS07 (Warning) |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Storage Recommendations | Store under inert gas (nitrogen or argon) at 2–8°C Keep in a dark place |

The compound is classified as an irritant, potentially affecting the skin, eyes, and respiratory system. Appropriate personal protective equipment should be used when handling this material, and exposure should be minimized .

Recent Research Developments

Recent research involving 5-Bromo-4-methylpyridine-2,3-diamine has focused on improving synthetic methodologies and exploring new applications in medicinal chemistry.

Improved Synthetic Processes

Patent literature describes advances in the synthesis of brominated aminopyridines with emphasis on:

-

Higher yields and purity

-

Reduced formation of side products

-

Adaptability to industrial-scale production

-

Use of more economical catalysts, particularly nickel-based systems instead of palladium

These developments address key challenges in the commercial production of these valuable synthetic intermediates.

Medicinal Chemistry Applications

The compound has gained attention in medicinal chemistry for its utility in developing therapeutic agents:

"2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (3) and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (4) show improved p38α MAP kinase inhibitory activity and a strong increase in inhibition of LPS-stimulated TNF-α release from human whole blood (in case of 3, >110-fold increase compared to 2)."

These studies highlight the potential of derivatives synthesized from 5-Bromo-4-methylpyridine-2,3-diamine in developing anti-inflammatory and immunomodulatory agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume